molecular formula C6H20N6 B575245 Hexane-1,2,3,4,5,6-hexamine CAS No. 177987-93-8

Hexane-1,2,3,4,5,6-hexamine

Cat. No. B575245
CAS RN: 177987-93-8
M. Wt: 176.268
InChI Key: PIJGCIFQPQGTTG-UHFFFAOYSA-N
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Description

Hexane-1,2,3,4,5,6-hexamine, also known as Hexamine, Methenamine, Hexamethylenetetramine, or Urotropin, is a heterocyclic organic compound . It is an anti-infective agent most commonly used to treat urinary tract infections . Its anti-infective action is derived from the slow release of formaldehyde (CH 2 O) by hydrolysis at acidic pH of 0.2 molars .


Synthesis Analysis

Hexamine is prepared industrially by combining formaldehyde and ammonia . The reaction can be conducted in gas phase and in solution . The molecule has a tetrahedral cage-like structure, similar to adamantane .


Molecular Structure Analysis

The Hexane-1,2,3,4,5,6-hexamine molecule contains a total of 31 bond(s). There are 11 non-H bond(s), 5 rotatable bond(s), and 6 primary amine(s) (aliphatic) .


Chemical Reactions Analysis

Hexamine is a synthetically versatile reagent used in organic synthesis. In particular, in the Duff and Sommelet reactions, hexamethylenetetramine acts as the formyl carbon source, while in the Delepine reaction it provides the primary amino groups .


Physical And Chemical Properties Analysis

Hexamine is an odorless, colorless, lustrous crystal or white crystalline powder which is hygroscopic . It has a molecular weight of 140.186 g/mol, a density of 1.33 g/cm^3, a melting point of 280 °C, and it sublimes .

Mechanism of Action

Hexamine’s anti-infective action is derived from the slow release of formaldehyde (CH 2 O) by hydrolysis at acidic pH of 0.2 molars .

Safety and Hazards

Hexamine can be harmful by ingestion, skin absorption, and inhalation. It can cause irritation in the eyes, mucous membranes, upper respiratory tract, and skin. It can also cause kidney irritation and skin rash . Inhaling this compound causes shortness of breath and coughing. When it comes in contact with the skin it causes redness, rashes, burns, and pain .

Future Directions

Hexamine is useful in the synthesis of other organic compounds, including plastics, pharmaceuticals, and rubber additives . It is also used in the production of liquid or powdery preparations of phenolic resins, as binders in clutch and brake linings, and in the form of spray and cream to treat concomitant odor and excessive sweating .

properties

IUPAC Name

hexane-1,2,3,4,5,6-hexamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H20N6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6H,1-2,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJGCIFQPQGTTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CN)N)N)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H20N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746525
Record name Hexane-1,2,3,4,5,6-hexamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

177987-93-8
Record name Hexane-1,2,3,4,5,6-hexamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylenediamine, polymer-bound
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